CX-157 (3-fluoro-7-(2,2,2-trifluoroethoxy)phenoxathiin-10,10-dioxide) is a high-affinity reversible inhibitor of monoamine oxidase-A (MAO-A), exhibiting potent inhibition of human brain MAO-A activity. Positron emission tomography (PET) studies using the MAO-A-specific radiotracer [¹¹C]clorgyline demonstrated robust, dose-dependent inhibition in healthy male subjects. Single oral doses of 60 mg and 80 mg achieved 47–72% inhibition of [¹¹C]clorgyline binding at 2 hours post-administration. Complete recovery of MAO-A activity occurred within 24 hours, confirming the transient nature of enzyme inhibition. Plasma concentrations of CX-157 were strongly correlated with brain MAO-A inhibition (EC₅₀ = 19.3 ng/mL), establishing plasma levels as a validated biomarker for target engagement [1] [2] [8].
Table 1: Dose-Dependent MAO-A Inhibition by CX-157
Dose (mg) | % MAO-A Inhibition (Mean ± SD) | Time to Peak Effect | Recovery Time |
---|---|---|---|
20 | <30% | 2 hours | <24 hours |
40 | 30–47% | 2 hours | <24 hours |
60 | 47–65% | 2 hours | 24 hours |
80 | 65–72% | 2 hours | 24 hours |
Unlike irreversible MAO inhibitors (e.g., phenelzine), CX-157 binds competitively and reversibly to the MAO-A active site. This mechanism allows endogenous substrates to displace the inhibitor when their concentration increases, a critical safety feature that mitigates tyramine-related hypertensive crises (the "cheese effect"). PET imaging confirmed full recovery of MAO-A activity within 24 hours across all tested doses (20–80 mg), demonstrating the compound’s kinetic reversibility. The hyperbolic relationship between plasma concentration and enzyme inhibition (described by the EC₅₀ of 19.3 ng/mL) aligns with classic competitive inhibition models, where inhibitor binding equilibrates rapidly with the enzyme-substrate complex [2] [3] [6].
CX-157 exhibits >100-fold selectivity for MAO-A versus MAO-B, as confirmed by in vitro binding assays and in vivo PET studies. This selectivity is pharmacodynamically significant because:
Table 2: Selectivity Profile of CX-157 vs. Reference MAO Inhibitors
Compound | MAO-A Occupancy | MAO-B Occupancy | Selectivity Ratio (A:B) |
---|---|---|---|
CX-157 (80 mg) | 72% | <5% | >14:1 |
Moclobemide (600 mg) | 74% | 8% | 9:1 |
Phenelzine (60 mg) | 87% | 94% | 0.9:1 |
By selectively inhibiting MAO-A, CX-157 elevates synaptic concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the central nervous system. This multi-neurotransmitter strategy addresses limitations of single-pathway antidepressants (e.g., SSRIs):
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7